5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5’-(4-Carboxyphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: is a complex organic compound with the molecular formula C28H18O8 . This compound is characterized by its unique structure, which includes a terphenyl core substituted with carboxyphenyl groups. It is primarily used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand, forming stable coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of polymethylpolybiphenyl.
Oxidation: The polymethylpolybiphenyl undergoes oxidation using reagents such as potassium nitrate and antimony oxide.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to controlled oxidation and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced aromatic compounds.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs are utilized for gas adsorption and separation technologies .
Biology and Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The carboxyphenyl groups enhance the photophysical properties, making them effective photosensitizers .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including semiconductors and catalysts. Its ability to form stable coordination polymers makes it valuable in material science .
Mechanism of Action
The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its role as a ligand in coordination chemistry. The carboxyphenyl groups interact with metal ions to form stable coordination bonds, leading to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as high porosity and selective adsorption, which are exploited in various applications .
Comparison with Similar Compounds
3,3′′,5,5′′-tetrakis (4-carboxyphenyl)-p-terphenyl: Another terphenyl derivative with similar carboxyphenyl groups, used in MOF synthesis.
1,3,5-Tri(4-carboxyphenyl)benzene: A related compound used as a building block for MOFs and in gas adsorption technologies.
Uniqueness: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its specific substitution pattern and the presence of multiple carboxyphenyl groups. This structure provides enhanced stability and functionality in coordination polymers compared to other similar compounds .
Properties
IUPAC Name |
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O10/c30-25(31)15-3-1-14(2-4-15)16-5-17(19-8-21(26(32)33)12-22(9-19)27(34)35)7-18(6-16)20-10-23(28(36)37)13-24(11-20)29(38)39/h1-13H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVMDGSMCGYXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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